molecular formula AlH3O6P3+3 B1140982 Aluminum hypophosphite CAS No. 7784-22-7

Aluminum hypophosphite

Cat. No.: B1140982
CAS No.: 7784-22-7
M. Wt: 218.92 g/mol
InChI Key: MTJUVXNNYAOALD-UHFFFAOYSA-N
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Description

Introduction to Aluminum Hypophosphite

Chemical Identity and Basic Properties

This compound (CAS 7784-22-7) is an inorganic salt with the molecular formula Al(H$$2$$PO$$2$$)$$3$$ , though alternative formulations such as AlO$$6$$P$$3$$ are also documented. Its molecular weight ranges from 215.90 to 221.95 g/mol, depending on hydration state. The compound crystallizes as a white powder with a density of 1.847 g/cm³ at 20°C and exhibits low water solubility (<0.1 g/100 mL at 25°C). However, it dissolves readily in alkaline solutions (e.g., NaOH) and decomposes in strong acids like HCl or H$$2$$SO$$_4$$.

Key Thermal and Structural Characteristics:
Property Value Source
Decomposition Temperature 220–295°C (with PH$$_3$$ release)
pKa 5 at 20°C
Particle Size (D50) ≤10 µm
Phosphorus Content 41.87–42%

The crystalline structure comprises alternating Al$$^{3+}$$ and H$$2$$PO$$2^-$$ ions, stabilized by covalent and ionic interactions. Its thermal degradation pathway involves sequential dehydration and oxidation, yielding aluminum phosphate (AlPO$$4$$) and phosphine (PH$$3$$).

Historical Development and Research Evolution

The synthesis of this compound traces back to mid-20th-century studies on phosphine oxidation and aluminum salt reactions. Early methods involved treating aluminum hydroxide with hypophosphorous acid (H$$3$$PO$$2$$), but yields were limited by competing hydrolysis reactions. A breakthrough occurred in the 1980s with the development of ion-exchange processes , enabling large-scale production via reactions such as:
$$ 3\text{NaH}2\text{PO}2 + \text{AlCl}3 \rightarrow \text{Al(H}2\text{PO}2\text{)}3 + 3\text{NaCl} $$
.

Industrial adoption accelerated in the 2000s with patents like EP0903323A1 (1998), which optimized crystallization techniques to remove sodium sulfate byproducts. Modern synthesis employs controlled pH and templating agents to produce sub-10 µm particles, enhancing dispersion in polymer matrices. Commercial products like Italmatch’s Phoslite IP-A (2003) established this compound as a benchmark halogen-free flame retardant.

Significance in Materials Science

This compound’s dual functionality as a condensed-phase flame retardant and char-forming agent makes it indispensable in engineering plastics:

  • Flame Retardancy : In polyamide 6 (PA6), 16–18 wt.% loading achieves UL94 V-0 ratings by promoting char formation and reducing heat release rates (HRR) by 60%. The mechanism involves phosphinic acid generation, which scavenges free radicals and catalyzes cross-linking.
  • Thermal Stability : With a decomposition onset at 290°C, it outperforms traditional retardants like ammonium polyphosphate (APP) in high-temperature processing.
  • Synergistic Systems : Combined with melamine cyanurate (MCA) or aluminum diethylphosphinate, it enables 30–40% reductions in additive loading while maintaining V-0 performance.
Flame Retardant Performance in PA6:
Thickness (mm) Loading (wt.%) UL94 Rating HRR Reduction
1.0 26–28 V-0 65%
3.2 16–18 V-0 58%

Current Research Landscape

Recent studies focus on mitigating phosphine emissions and enhancing compatibility with polymers:

  • Microencapsulation : Coating with melamine cyanurate (MCA) reduces PH$$_3$$ release by 80% during decomposition while improving dispersion in polyamide 6.
  • Nanocomposites : Superfine particles (D50 = 7.6 µm) synthesized via sodium citrate-assisted precipitation show improved mechanical properties in PET.
  • Hybrid Systems : Bi-functional flame retardants combining this compound with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) exhibit intramolecular P-P synergy , achieving V-0 ratings in epoxy resins at 2 wt.% loading.

Emergent applications include:

  • Corrosion Inhibition : Protective oxide layer formation on metals.
  • Catalysis : Acidic sites in aluminophosphate frameworks for hydrocarbon cracking.

Properties

CAS No.

7784-22-7

Molecular Formula

AlH3O6P3+3

Molecular Weight

218.92 g/mol

IUPAC Name

aluminum;phosphenous acid

InChI

InChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;

InChI Key

MTJUVXNNYAOALD-UHFFFAOYSA-N

Canonical SMILES

OP=O.OP=O.OP=O.[Al+3]

Synonyms

Aluminum hypophosphite; Phosphinic acid aluminum salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum hypophosphite can be synthesized through several methods. One common method involves the reaction of sodium hypophosphite with aluminum sulfate in an aqueous solution. The reaction is typically carried out at a controlled temperature and pH to ensure the formation of this compound. The general reaction is as follows:

3NaH2PO2+Al2(SO4)32Al(H2PO2)3+3Na2SO43 NaH₂PO₂ + Al₂(SO₄)₃ → 2 Al(H₂PO₂)₃ + 3 Na₂SO₄ 3NaH2​PO2​+Al2​(SO4​)3​→2Al(H2​PO2​)3​+3Na2​SO4​

Another method involves the hydrothermal synthesis using sodium hypophosphite and aluminum chloride as raw materials. This method requires high temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous process involving the reaction of hypophosphorous acid with aluminum hydroxide. The reaction is carried out in a reactor with precise control over temperature and pH to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Aluminum hypophosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminum phosphate and phosphine gas.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.

    Reduction: this compound can reduce metal ions such as silver and gold ions to their respective metals.

    Substitution: Reactions with metal salts like copper sulfate can lead to the formation of copper hypophosphite and aluminum sulfate.

Major Products Formed

    Oxidation: Aluminum phosphate and phosphine gas.

    Reduction: Metallic silver or gold.

    Substitution: Copper hypophosphite and aluminum sulfate.

Scientific Research Applications

Flame Retardant Applications

Aluminum hypophosphite is primarily recognized for its flame-retardant properties. It is used in various materials, including polymers, textiles, and coatings, to enhance their fire resistance.

Polymer Composites

Research has demonstrated that this compound can significantly improve the flame retardancy of low-density polyethylene (LDPE). In a study, the limiting oxygen index of LDPE composites containing 50 parts per hundred resin (phr) of this compound reached 27.5%, achieving a V-0 rating in UL-94 tests, which indicates excellent flame resistance .

Table 1: Flame Retardancy Ratings of LDPE Composites with this compound

Composite TypeThis compound Content (phr)Limiting Oxygen Index (%)UL-94 Rating
Low-Density Polyethylene020.0None
Low-Density Polyethylene5027.5V-0

Textile and Coating Applications

This compound is also utilized in textiles and coatings to provide fire resistance. Its incorporation into fabrics can reduce flammability and improve safety in various applications, such as upholstery and protective clothing .

Corrosion Inhibition

In addition to its flame-retardant properties, this compound serves as an effective corrosion inhibitor. It forms a protective film on metal surfaces, preventing corrosion and scale formation in water treatment systems and cooling circuits .

Table 2: Corrosion Inhibition Properties of this compound

Application AreaEffectivenessMechanism
Water TreatmentHighProtective film formation
Cooling Water CirculationModerateScale prevention

Catalytic Applications

This compound has been explored as a catalyst in chemical reactions, particularly in the synthesis of various compounds. Its catalytic activity is attributed to its ability to stabilize reaction intermediates and facilitate chemical transformations .

Medical Applications

Emerging research suggests potential applications of this compound in the medical field, particularly as an anti-cancer agent. Studies indicate that it may enhance the efficacy of chemotherapy treatments while maintaining low toxicity levels .

Hybrid Composites

Recent studies have focused on developing hybrid composites using this compound combined with other materials like graphitic carbon nitride (gC₃N₄). These hybrids demonstrated improved flame retardancy compared to pure this compound, achieving better thermal stability and char residue formation during combustion tests .

Table 3: Performance Comparison of Hybrid Composites

Composite TypeFlame Retardant UsedUL-94 RatingChar Residue (%)
PA6This compoundV-214.92
PA6/gC₃N₄ HybridThis compound + gC₃N₄V-073.6

Microencapsulation for Safety

To address safety concerns associated with the decomposition of this compound, researchers have developed microencapsulated forms that enhance fire safety during storage and application. This process involves coating this compound with materials like melamine cyanurate, which not only improves safety but also maintains its flame-retardant properties .

Mechanism of Action

The flame-retardant mechanism of aluminum hypophosphite involves both gas-phase and condensed-phase actions. In the gas phase, it releases phosphine gas, which acts as a flame inhibitor by scavenging free radicals. In the condensed phase, it promotes the formation of a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby preventing further combustion.

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability : ADCP > ZDCP > MDCP. Aluminum’s stronger ionic bonding enhances stability .
  • Flame Retardancy : ADCP achieves superior LOI (34.1%) and UL-94 V-0 due to its high carbon content (from cyclohexyl groups), which forms a robust char layer .
  • Mechanical Properties : ADCP retains >85% of PA66’s tensile strength, outperforming MDCP and ZDCP, which cause greater polymer degradation .
2.2. Alkyl Group Variations
  • Diethyl Aluminum Hypophosphite (ADEP) : Compared to ADCP (dicyclohexyl), ADEP’s shorter ethyl groups result in lower char yield and LOI (28.3% vs. 34.1%). Cyclohexyl groups enhance carbonization efficiency .
  • Aluminum Phenylphosphinate (AlPP) : In glass-fiber-reinforced PA6, AlPP exhibits higher thermal stability but inferior char-forming ability. AlPi releases phosphorus acids earlier, accelerating char formation .
2.3. Synergistic Systems

AlPi’s performance is enhanced by synergists:

Synergist Polymer LOI (%) Peak HRR Reduction Mechanism
Nano-silica (3 wt%) PA66 34.1→38.5 546.5 → 462.2 Nano-silica densifies char, blocking heat/oxygen .
Reduced Graphene Oxide (RGO) PBT 25.0→32.0 450 → 320 RGO improves thermal conductivity and char stability .
Graphitic Carbon Nitride PA6 24.5→30.5 N/A Hybrid structure enhances radical scavenging .

Optimal Ratios :

  • AlPi:nano-silica = 12:3 (weight ratio) achieves UL-94 V-0 and 38.5% LOI in PA66 .
2.4. Comparison with Other Phosphorus Flame Retardants
Compound Halogen-Free LOI in PA66 (%) Toxicity Processing Compatibility
This compound Yes 34.1 Low High (≤300°C)
Ammonium Polyphosphate (APP) Yes 29.5 Moderate (NH3 release) Limited (hydrolysis-prone)
DMMP Yes 28.0 High (volatile) Low (plasticizes polymer)

Advantages of AlPi :

  • Higher LOI and UL-94 ratings compared to APP and DMMP.

Critical Analysis of Mechanisms

  • Metal Influence : Aluminum’s trivalent ions (Al³⁺) form stronger crosslinks with hypophosphite anions than Mg²⁺ or Zn²⁺, improving thermal stability and char adhesion .
  • Alkyl Group Impact : Bulky cyclohexyl groups in ADCP increase carbon residue (35% vs. 22% for ADEP) and reduce melt dripping .
  • Synergistic Effects: Nano-silica and carbon-based additives enhance char density, reducing peak HRR by 15%–30% .

Q & A

Q. Methodological Guidance

  • Conduct TGA under nitrogen/air to track mass loss stages.
  • Couple with FTIR to identify gaseous products (e.g., PH3, PO• radicals) .
  • Use Mass Spectrometry (MS) to detect low-concentration phosphorous species. Calibrate with reference standards to resolve overlapping peaks .

What experimental design considerations are critical when investigating this compound's synergistic effects with metal-organic frameworks (e.g., MIL-53(Fe)) in polyethylene composites?

Q. Advanced Experimental Design

  • Optimize MIL-53(Fe) loading (e.g., 0.75 mass%) to avoid aggregation .
  • Use twin-screw extrusion for uniform dispersion.
  • Validate synergies via LOI, UL-94, and mechanical testing. Controls should include individual components to isolate contribution mechanisms .

How does particle surface modification of this compound impact interfacial adhesion and flame retardancy in polyurethane foam composites?

Surface Engineering
Silane or surfactant modification reduces hydrophilicity, improving compatibility with hydrophobic matrices. For example, surface-treated AHP in polyurethane foams increases LOI from 21% to 29% and reduces peak HRR by 40%. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm surface functionalization .

What analytical challenges arise when quantifying phosphorus-containing gas phase products during this compound's combustion in polymer matrices?

Q. Advanced Analytical Challenges

  • PH3 detection is complicated by its low concentration and reactivity.
  • Use gas chromatography with phosphorus-specific detectors (e.g., NPD) or real-time FTIR-MS coupling .
  • Calibrate with simulated gas mixtures to improve accuracy.

How do conflicting results regarding this compound's catalytic versus inhibitory effects on polymer thermal oxidation require resolution through controlled atmosphere TGA experiments?

Data Resolution Strategy
Perform TGA in inert (N2) and oxidative (air) atmospheres to differentiate mechanisms:

  • In N2, AHP primarily catalyzes char formation.
  • In air, it may inhibit oxidation by scavenging oxygen radicals.
    Contradictions often arise from differing test conditions; standardize protocols (heating rate, sample geometry) .

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